molecular formula C15H19NO4 B8257487 4-(1-(Tert-butoxycarbonyl)azetidin-2-yl)benzoic acid

4-(1-(Tert-butoxycarbonyl)azetidin-2-yl)benzoic acid

Cat. No.: B8257487
M. Wt: 277.31 g/mol
InChI Key: GQHHMYDKBPJDRM-UHFFFAOYSA-N
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Description

4-(1-(Tert-butoxycarbonyl)azetidin-2-yl)benzoic acid is a benzoic acid derivative featuring a 4-membered azetidine ring at the para-position of the aromatic core. The azetidine is protected by a tert-butoxycarbonyl (Boc) group, a common strategy to enhance stability during synthetic processes. This compound is significant in medicinal chemistry, particularly as a building block for proteolysis-targeting chimeras (PROTACs) and other bioactive molecules . Its rigid azetidine ring and Boc group influence its conformational stability, solubility, and reactivity, making it a versatile intermediate in drug discovery.

Properties

IUPAC Name

4-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-2-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-9-8-12(16)10-4-6-11(7-5-10)13(17)18/h4-7,12H,8-9H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQHHMYDKBPJDRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC1C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-(Tert-butoxycarbonyl)azetidin-2-yl)benzoic acid typically involves the protection of the azetidine ring with a tert-butoxycarbonyl group, followed by its attachment to a benzoic acid derivative. One common method involves the use of benzotriazole and thionyl chloride in dichloromethane under a nitrogen atmosphere . The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions

4-(1-(Tert-butoxycarbonyl)azetidin-2-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The benzoic acid moiety can be oxidized under specific conditions.

    Reduction: The azetidine ring can be reduced to form different derivatives.

    Substitution: The Boc group can be substituted with other protective groups or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzoic acid moiety can yield benzoic acid derivatives, while reduction of the azetidine ring can produce azetidine derivatives with different functional groups.

Scientific Research Applications

Biological Applications

1. Anticancer Activity
Recent studies have indicated that compounds related to 4-(1-(tert-butoxycarbonyl)azetidin-2-yl)benzoic acid exhibit promising anticancer properties. For instance, derivatives of this compound have been evaluated for their efficacy against various cancer cell lines, showing significant inhibition rates. A notable study reported that certain derivatives displayed up to 84.19% inhibition against leukemia cell lines, highlighting their potential as anticancer agents .

2. Anti-inflammatory Properties
Compounds derived from similar structures have also been investigated for their anti-inflammatory effects. In vivo studies demonstrated that these compounds can significantly reduce inflammation, suggesting that this compound and its derivatives may be beneficial in treating inflammatory diseases .

3. Drug Development
The unique structure of this compound makes it a valuable scaffold in drug design. Its ability to modulate biological pathways can lead to the development of new therapeutic agents targeting specific diseases, including cancer and autoimmune disorders.

Case Studies

Study Objective Findings
Güzel-Akdemir et al. (2021) Evaluate anticancer activityCompounds exhibited significant inhibition against leukemia and CNS cancer cell lines, with some showing over 80% inhibition.
Research on anti-inflammatory activity Assess anti-inflammatory effectsCompounds showed promising results in reducing inflammation in rat models, comparable to established drugs like indomethacin.

Mechanism of Action

The mechanism of action of 4-(1-(Tert-butoxycarbonyl)azetidin-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The azetidine ring and benzoic acid moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The Boc group serves as a protective group, allowing the compound to be selectively deprotected and activated under specific conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Boc-Protected Heterocycles with Benzoic Acid Moieties

Piperidine and Piperazine Derivatives
  • 3-(1-(Tert-butoxycarbonyl)piperidin-3-yl)benzoic acid (): Replaces the azetidine with a 6-membered piperidine ring. The larger ring reduces steric strain compared to azetidine, enhancing conformational flexibility. This may improve binding to larger protein pockets but reduce selectivity in some contexts .
  • 3-{[4-(tert-Butoxycarbonyl)piperazin-1-yl]methyl}benzoic acid (): Incorporates a piperazine ring linked via a methyl group.

Key Differences :

Compound Heterocycle Ring Size Flexibility Solubility
Target Compound Azetidine 4-member Rigid Moderate
3-(1-Boc-piperidin-3-yl)benzoic acid Piperidine 6-member Flexible Moderate
3-{[4-Boc-piperazin-1-yl]methyl}benzoic acid Piperazine 6-member Flexible High
Azetidine Derivatives with Modifications
  • (R)-2-(1-(tert-Butoxycarbonyl)azetidin-2-yl)acetic acid (): Replaces the benzoic acid with acetic acid. The shorter carboxylic acid chain reduces steric hindrance and may enhance metabolic stability but diminishes aromatic interactions critical for target binding .
  • 2-(1-(Tert-Butoxycarbonyl)-3-methoxyazetidin-3-yl)acetic acid (): Adds a methoxy group to the azetidine ring.

Key Differences :

Compound Acid Moiety Azetidine Substituents Bioactivity Implications
Target Compound Benzoic acid None Aromatic π-Stacking
(R)-2-(1-Boc-azetidin-2-yl)acetic acid Acetic acid None Reduced aromaticity
2-(1-Boc-3-methoxyazetidin-3-yl)acetic acid Acetic acid Methoxy Enhanced electron density

Substitution Patterns on the Benzene Ring

  • 4-((tert-Butoxycarbonyl)amino)benzoic acid (): Features a Boc-protected amino group directly attached to the benzene ring. The absence of a heterocycle simplifies synthesis but reduces conformational control, impacting target specificity .
  • 2-Amino-4-(tert-butyl)benzoic acid (): Substitutes the Boc-azetidine with a tert-butyl group.

Key Differences :

Compound Substituent Conformational Impact Lipophilicity
Target Compound Boc-azetidine Rigid, 3D structure Moderate
4-(Boc-amino)benzoic acid Boc-amino Flexible Low
2-Amino-4-(tert-butyl)benzoic acid tert-Butyl Planar High

Biological Activity

4-(1-(Tert-butoxycarbonyl)azetidin-2-yl)benzoic acid, also known by its CAS number 908334-10-1, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H19NO4
  • Molecular Weight : 277.32 g/mol
  • Structure : The compound features an azetidine ring substituted with a tert-butoxycarbonyl group and a benzoic acid moiety.

Biological Activity Overview

The biological activity of this compound is primarily linked to its role as a potential drug candidate in various therapeutic areas. Key activities include:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways, similar to other azetidine derivatives.
  • Anticancer Activity : Some derivatives of azetidine compounds have shown promise in cancer treatment by inhibiting tumor growth and inducing apoptosis in cancer cells.
  • Anti-inflammatory Properties : There is evidence indicating that compounds with similar structural features exhibit anti-inflammatory effects, potentially making this compound useful in treating inflammatory diseases.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, based on related compounds, several hypotheses can be made:

  • Kinase Inhibition : The compound may interact with specific kinases involved in cell signaling pathways, leading to altered cellular responses.
  • Receptor Modulation : It might modulate the activity of certain receptors, influencing downstream signaling cascades critical for cellular function.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential efficacy of this compound:

StudyFocusFindings
Synthesis and ActivityReported synthesis methods for azetidine derivatives showed promising anticancer activity against various cell lines.
Kinase InhibitorsDiscusses the role of similar compounds as kinase inhibitors with potential applications in cancer therapy.
Organoselenium CompoundsHighlights the biological activity of organoselenium compounds that share structural features with azetidine derivatives, suggesting similar mechanisms may apply.

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 4-(1-(tert-butoxycarbonyl)azetidin-2-yl)benzoic acid?

  • Methodological Answer : The synthesis typically involves multi-step strategies:

  • Step 1 : Introduction of the tert-butoxycarbonyl (Boc) protecting group to the azetidine ring to prevent undesired side reactions during subsequent steps .
  • Step 2 : Coupling of the Boc-protected azetidine moiety to a benzoic acid derivative. Suzuki-Miyaura cross-coupling is often employed for aryl-aryl bond formation, as demonstrated in analogous syntheses involving tert-butoxycarbonyl-protected intermediates .
  • Step 3 : Deprotection and purification via column chromatography or recrystallization.
    • Key Considerations : Monitor reaction progress using TLC or HPLC, and optimize stoichiometry to minimize byproducts.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of the Boc group (e.g., tert-butyl protons at ~1.4 ppm) and azetidine ring protons (e.g., δ 3.0–4.0 ppm for N-CH2_2) .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., exact mass 306.1558 for C16_{16}H22_{22}N2_2O4_4) via ESI-MS or MALDI-TOF .

Q. What are the stability considerations for this compound under different storage conditions?

  • Methodological Answer :

  • Acidic Conditions : The Boc group is labile in acidic environments (e.g., TFA or HCl), necessitating storage in neutral buffers for biological assays .
  • Temperature : Store at –20°C under inert atmosphere (argon or nitrogen) to prevent hydrolysis of the ester or carbamate linkages .
  • Light Sensitivity : Protect from prolonged UV exposure to avoid degradation of the aromatic benzoic acid moiety.

Advanced Research Questions

Q. How can reaction yields be optimized during the coupling of the azetidine and benzoic acid moieties?

  • Methodological Answer :

  • Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh3_3)4_4 vs. PdCl2_2(dppf)) to enhance cross-coupling efficiency .
  • Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) with ethereal solvents (THF) to balance reactivity and solubility.
  • Kinetic Monitoring : Use in-situ IR or Raman spectroscopy to track reaction progress and identify rate-limiting steps.

Q. How does this compound interact with biological targets, such as enzymes or receptors?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Perform kinetic studies (e.g., IC50_{50} determination) using fluorogenic substrates to evaluate inhibition of proteases or kinases, leveraging the benzoic acid moiety’s potential for hydrogen bonding .
  • Structural-Activity Relationship (SAR) : Modify the azetidine ring’s substituents or Boc group to assess impact on binding affinity. X-ray crystallography or cryo-EM can resolve binding modes .

Q. What strategies mitigate stability issues during in vitro or in vivo assays?

  • Methodological Answer :

  • Buffering Systems : Use phosphate-buffered saline (PBS) at pH 7.4 to minimize Boc group hydrolysis .
  • Prodrug Design : Convert the benzoic acid to a methyl ester to enhance membrane permeability, with enzymatic cleavage post-uptake .
  • Metabolite Identification : Use LC-MS/MS to track degradation products in biological matrices (e.g., plasma or liver microsomes) .

Q. How can computational modeling guide the design of derivatives with improved properties?

  • Methodological Answer :

  • Molecular Docking : Simulate interactions with target proteins (e.g., COX-2 or β-lactamases) using software like AutoDock Vina, focusing on the azetidine ring’s conformational flexibility .
  • Quantum Mechanical Calculations : Calculate electrostatic potential maps to predict reactivity of the Boc group or benzoic acid moiety under specific conditions .
  • ADMET Prediction : Use tools like SwissADME to optimize logP, solubility, and metabolic stability .

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